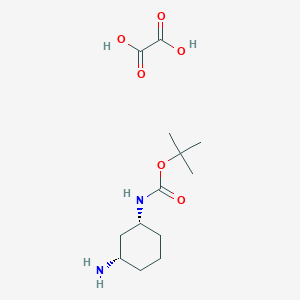

cis-(rac)-1-N-Boc-1,3-cyclohexyldiamine oxalate salt

Description

cis-(rac)-1-N-Boc-1,3-cyclohexyldiamine oxalate salt: is a chemical compound that features a cyclohexane ring with two amine groups attached at the 1 and 3 positions The compound is further modified with a tert-butoxycarbonyl (Boc) protecting group on one of the amine groups and is present as an oxalate salt

Properties

IUPAC Name |

tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.C2H2O4/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9;3-1(4)2(5)6/h8-9H,4-7,12H2,1-3H3,(H,13,14);(H,3,4)(H,5,6)/t8-,9+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNHHEIXYYIRHA-OULXEKPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with cyclohexane-1,3-diamine.

Protection of Amines: One of the amine groups is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the diamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of the Oxalate Salt: The protected diamine is then reacted with oxalic acid to form the oxalate salt. This step often involves dissolving the Boc-protected diamine in a suitable solvent like methanol or ethanol and adding oxalic acid.

Industrial Production Methods: Industrial production of cis-(rac)-1-N-Boc-1,3-cyclohexyldiamine oxalate salt follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reagents: Using larger quantities of starting materials and reagents.

Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.

Purification: Utilizing industrial-scale purification techniques such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Boc group can be replaced or modified.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.

Salt Formation: The compound can form various salts with different acids, altering its solubility and reactivity.

Common Reagents and Conditions:

Acidic Conditions: For deprotection of the Boc group, acids like trifluoroacetic acid (TFA) are commonly used.

Bases: Bases such as triethylamine are used during the initial protection step.

Solvents: Methanol, ethanol, and dichloromethane are frequently used solvents.

Major Products Formed:

Deprotected Amine: Removal of the Boc group yields the free amine.

Modified Salts: Reaction with different acids can produce various salts of the compound.

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in the synthesis of more complex molecules.

Ligand Synthesis: Employed in the preparation of ligands for catalysis.

Biology:

Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Medicine:

Drug Development: Investigated for potential use in drug development due to its structural properties.

Industry:

Material Science: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which cis-(rac)-1-N-Boc-1,3-cyclohexyldiamine oxalate salt exerts its effects depends on its application. In chemical reactions, the Boc group serves as a protecting group, preventing unwanted reactions at the amine site. Upon deprotection, the free amine can participate in various reactions, acting as a nucleophile or forming coordination complexes with metals.

Comparison with Similar Compounds

trans-(rac)-1-N-Boc-1,3-cyclohexyldiamine oxalate salt: The trans isomer differs in the spatial arrangement of the amine groups.

1-N-Boc-1,2-cyclohexyldiamine oxalate salt: Differing in the position of the amine groups on the cyclohexane ring.

Uniqueness:

cis Configuration: The cis configuration of the amine groups in cis-(rac)-1-N-Boc-1,3-cyclohexyldiamine oxalate salt can lead to different reactivity and interaction patterns compared to its trans counterpart.

Versatility: The presence of the Boc protecting group and the ability to form various salts make it a versatile compound in synthesis and research.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.